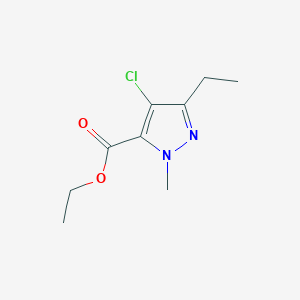

Ethyl 1-methyl-3-ethyl-4-chloro-5-pyrazolecarboxylate

Overview

Description

Ethyl 1-methyl-3-ethyl-4-chloro-5-pyrazolecarboxylate is a heterocyclic compound with the molecular formula C9H13ClN2O2 and a molecular weight of 216.66 g/mol . This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 1-methyl-3-ethyl-4-chloro-5-pyrazolecarboxylate can be synthesized through several methods. One common synthetic route involves the reaction of 4-chloro-3-ethyl-1-methylpyrazole with ethyl chloroformate in the presence of a base such as triethylamine . The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch reactors. The reaction conditions are optimized to maximize yield and purity, with careful control of temperature, pressure, and reaction time .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-methyl-3-ethyl-4-chloro-5-pyrazolecarboxylate undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or thiols.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding pyrazole derivatives or reduction to form pyrazoline derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and alkoxides.

Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like sodium borohydride are used under controlled conditions.

Major Products Formed

The major products formed from these reactions include various substituted pyrazole derivatives, which can be further utilized in the synthesis of pharmaceuticals and agrochemicals .

Scientific Research Applications

Ethyl 1-methyl-3-ethyl-4-chloro-5-pyrazolecarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 1-methyl-3-ethyl-4-chloro-5-pyrazolecarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . The exact pathways and targets are still under investigation, but it is believed to involve interactions with nucleophilic sites on proteins and other biomolecules .

Comparison with Similar Compounds

Similar Compounds

- Ethyl 4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylate

- Ethyl 4-chloro-5-ethyl-2-methylpyrazole-3-carboxylate

Uniqueness

Ethyl 1-methyl-3-ethyl-4-chloro-5-pyrazolecarboxylate is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties . This uniqueness makes it valuable in the synthesis of specialized compounds and in research applications .

Biological Activity

Ethyl 1-methyl-3-ethyl-4-chloro-5-pyrazolecarboxylate is a heterocyclic compound belonging to the pyrazole family, which has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its pharmacological effects, structure-activity relationships (SAR), and potential applications in medicinal chemistry.

Chemical Structure and Properties

This compound features a pyrazole ring with an ethyl group at the 3-position and a chloro substituent at the 4-position. Its molecular formula is CHClNO with a molecular weight of approximately 203.73 g/mol. The compound is typically a solid at room temperature and exhibits moderate solubility in organic solvents.

Antitumor Activity

Recent studies have highlighted the potential of pyrazole derivatives, including this compound, as promising anticancer agents. Research indicates that these compounds can inhibit key oncogenic pathways:

- BRAF(V600E) Inhibition : Pyrazole derivatives have shown significant inhibitory activity against BRAF(V600E), a common mutation in melanoma, suggesting their potential as targeted therapies for this cancer type .

- Synergistic Effects : In vitro studies have demonstrated that combining pyrazole compounds with established chemotherapeutics like doxorubicin can enhance cytotoxicity in breast cancer cell lines, indicating a possible synergistic effect that may improve treatment outcomes .

Anti-inflammatory and Antibacterial Properties

Pyrazole derivatives are also recognized for their anti-inflammatory and antibacterial activities:

- Anti-inflammatory Activity : this compound has been evaluated for its ability to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions such as arthritis.

- Antibacterial Activity : Studies have shown that various pyrazole compounds exhibit activity against Gram-positive and Gram-negative bacteria, making them candidates for new antibacterial agents .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be linked to its structural features. The presence of the chloro group at the 4-position significantly influences its reactivity and biological interactions. Comparative analysis with similar compounds reveals:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Ethyl 1-methyl-4-chloro-3-pyrazolecarboxylate | Methyl instead of ethyl group | Lower reactivity |

| Ethyl 1-(4-chlorobenzyl)-3-methylpyrazolecarboxylate | Benzyl substituent | Enhanced antibacterial activity |

| Ethyl 1-(2-nitrophenyl)-3-methylpyrazolecarboxylate | Nitro group | Increased polarity, potential for enhanced bioactivity |

Case Studies

Several case studies have investigated the efficacy of pyrazole derivatives in clinical settings:

- Breast Cancer Treatment : A study conducted on MCF-7 and MDA-MB-231 cell lines demonstrated that specific pyrazoles exhibited significant cytotoxic effects when used alone or in combination with doxorubicin, suggesting their potential role in breast cancer therapy .

- Antimicrobial Testing : In vitro assays against various bacterial strains showed that this compound displayed moderate antibacterial properties, particularly against Staphylococcus aureus and Escherichia coli .

Properties

IUPAC Name |

ethyl 4-chloro-5-ethyl-2-methylpyrazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13ClN2O2/c1-4-6-7(10)8(12(3)11-6)9(13)14-5-2/h4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUKJHWLTDJWPHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN(C(=C1Cl)C(=O)OCC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80564094 | |

| Record name | Ethyl 4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80564094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124800-34-6 | |

| Record name | Ethyl 4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=124800-34-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80564094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.